molecular formula C12H15NO6 B13882310 6-Anilino-3,4,5-trihydroxyoxane-2-carboxylic acid

6-Anilino-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B13882310
M. Wt: 269.25 g/mol
InChI Key: SPTXZDAXCOTKFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Anilino-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic compound that belongs to the class of phenolic glycosides These compounds are characterized by a phenolic structure attached to a glycosyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Anilino-3,4,5-trihydroxyoxane-2-carboxylic acid typically involves the reaction of aniline with a suitable glycosyl donor under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the glycosidic bond. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to optimize the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and high yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Anilino-3,4,5-trihydroxyoxane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

6-Anilino-3,4,5-trihydroxyoxane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 6-Anilino-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied. For example, its antioxidant activity may involve the scavenging of free radicals and the inhibition of oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-carboxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid
  • 6-(4-ethyl-5-hydroxy-2-methoxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid
  • 6-[3-(carboxymethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Uniqueness

6-Anilino-3,4,5-trihydroxyoxane-2-carboxylic acid is unique due to its aniline moiety, which imparts distinct chemical properties and potential biological activities. This differentiates it from other similar compounds that may have different substituents on the phenolic ring.

Properties

IUPAC Name

6-anilino-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO6/c14-7-8(15)10(12(17)18)19-11(9(7)16)13-6-4-2-1-3-5-6/h1-5,7-11,13-16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTXZDAXCOTKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2C(C(C(C(O2)C(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.